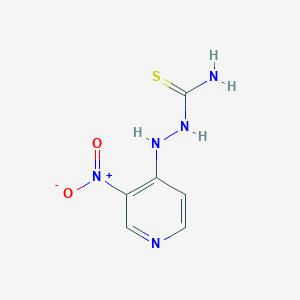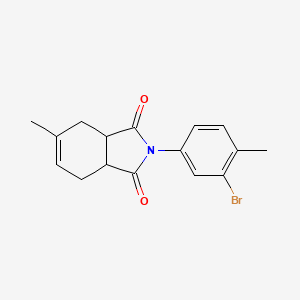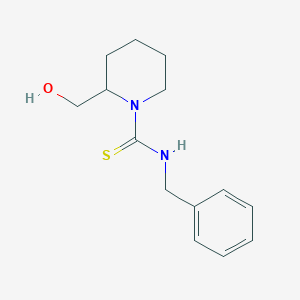![molecular formula C17H17Cl2NO4S B4301618 ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate](/img/structure/B4301618.png)
ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate
Descripción general
Descripción
Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as Janus kinase inhibitors, which are being investigated for their ability to treat a range of autoimmune and inflammatory diseases.
Mecanismo De Acción
Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that lead to inflammation and immune system activation. By inhibiting these enzymes, ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate can reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects:
ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate has been shown to reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to prevent organ transplant rejection in animal models. However, it can also have some negative effects on the immune system, which can increase the risk of infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate has several advantages for lab experiments, including its ability to selectively inhibit Janus kinases and its potential therapeutic applications in a range of diseases. However, it can also have some limitations, including its potential negative effects on the immune system and its complex mechanism of action.
Direcciones Futuras
There are several future directions for research on ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate, including investigating its potential use in combination with other drugs, developing more selective Janus kinase inhibitors, and exploring its potential therapeutic applications in other diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate and its effects on the immune system.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate has been extensively studied for its potential therapeutic applications in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing organ transplant rejection.
Propiedades
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(4-chlorophenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-2-24-17(21)11-16(14-5-3-4-6-15(14)19)20-25(22,23)13-9-7-12(18)8-10-13/h3-10,16,20H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUCDDXSSCZWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol](/img/structure/B4301547.png)
![6-(4-fluorophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4301553.png)


![9,10-dimethyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B4301565.png)
![7,7-dimethyl-4-(3-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4301570.png)
![2-amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301576.png)

![ethyl 3-(2-chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B4301598.png)
![ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4301605.png)
![ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate](/img/structure/B4301626.png)
![ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate](/img/structure/B4301628.png)
![N'-cyclopentylidene-2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetohydrazide](/img/structure/B4301646.png)